This compound is sourced from various chemical suppliers and research institutions specializing in the synthesis of chiral compounds. It is classified under the broader category of amino acids and derivatives, particularly those with pyrrolidine structures. Its CAS number is 957476-23-2, and it has been cataloged in databases such as PubChem and Chemical Book, indicating its relevance in chemical research and applications .
The synthesis of (3S,4R)-1-(tert-Butoxycarbonyl)-4-(p-tolyl)pyrrolidine-3-carboxylic acid typically involves several key steps:
The molecular structure of (3S,4R)-1-(tert-Butoxycarbonyl)-4-(p-tolyl)pyrrolidine-3-carboxylic acid can be described as follows:
The stereochemistry at the 3 and 4 positions is critical for its biological activity, making it essential to maintain these configurations during synthesis .
(3S,4R)-1-(tert-Butoxycarbonyl)-4-(p-tolyl)pyrrolidine-3-carboxylic acid can participate in various chemical reactions:
These reactions are often optimized for yield and selectivity using various solvents and catalysts .
The mechanism of action for (3S,4R)-1-(tert-Butoxycarbonyl)-4-(p-tolyl)pyrrolidine-3-carboxylic acid largely depends on its interactions with biological targets:
Quantitative Structure-Activity Relationship (QSAR) studies may provide insights into its efficacy based on structural modifications .
The physical and chemical properties of (3S,4R)-1-(tert-Butoxycarbonyl)-4-(p-tolyl)pyrrolidine-3-carboxylic acid include:
These properties are essential for determining suitable storage conditions and potential applications in pharmaceutical formulations .
(3S,4R)-1-(tert-Butoxycarbonyl)-4-(p-tolyl)pyrrolidine-3-carboxylic acid finds applications primarily in:
The pyrrolidine ring system constitutes a privileged scaffold in drug discovery due to its combination of conformational rigidity and structural mimicry of bioactive peptide turn structures. As a five-membered saturated heterocycle containing nitrogen, pyrrolidine exhibits a distinctive puckered conformation that enables effective presentation of pharmacophores to biological targets. The specific (3S,4R) stereochemistry of this compound creates two adjacent stereocenters, establishing a defined spatial relationship between the carboxylic acid functionality at C3 and the aryl substituent at C4. This configuration is particularly valuable for designing molecular interactions with asymmetric binding pockets in enzymes or receptors, as the stereochemistry influences both binding affinity and metabolic stability [8].
Structural analysis reveals that the pyrrolidine ring adopts an envelope conformation in the solid state, with the p-tolyl substituent occupying a pseudoequatorial position to minimize steric interactions. The incorporation of a carboxylic acid at the C3 position introduces both hydrogen-bonding capacity and electrostatic potential, facilitating interactions with complementary basic residues in target proteins. This bifunctional nature (acid and base centers) enables the molecule to serve as a versatile building block for peptide mimetics, where the carboxylic acid can participate in amide bond formation while the Boc-protected nitrogen maintains backbone connectivity [3] [7].
Table 1: Molecular Characteristics of (3S,4R)-1-(tert-Butoxycarbonyl)-4-(p-tolyl)pyrrolidine-3-carboxylic Acid
Property | Value | Significance |
---|---|---|
Molecular Formula | C₁₇H₂₃NO₄ | Reflects balanced lipophilicity/hydrophilicity for drug-like properties |
Molecular Weight | 305.37 g/mol | Within optimal range for small-molecule therapeutics |
Stereochemistry | (3S,4R) | Defined spatial orientation crucial for chiral recognition |
CAS Registry Number | 959577-53-8 | Unique identifier for chemical tracking and literature retrieval |
Key Functional Groups | Boc-protected amine, Carboxylic acid | Orthogonal reactivity for sequential derivatization |
Aromatic Substituent | p-Tolyl (4-methylphenyl) | Enhances lipophilicity and influences π-stacking interactions |
Nitrogen-containing heterocycles constitute essential pharmacophores in approximately 75% of FDA-approved pharmaceuticals, with pyrrolidine derivatives featuring prominently across therapeutic classes including antivirals, oncology agents, and central nervous system modulators [8]. The structural versatility of the pyrrolidine scaffold allows for extensive three-dimensional exploration of chemical space, making it invaluable for structure-activity relationship studies. The specific incorporation of a carboxylic acid at the C3 position provides a handle for further molecular elaboration through amide coupling, esterification, or metal-catalyzed transformations, significantly expanding the utility of this building block in medicinal chemistry campaigns.
The tert-butoxycarbonyl (Boc) group serves as a cornerstone of contemporary synthetic strategy, particularly for nitrogen protection in stereochemically complex molecules. Its implementation in the title compound exemplifies three critical functions: stereochemical preservation, orthogonal deprotection, and enhanced solubility. The Boc group installs via nucleophilic acyl substitution, where the pyrrolidine nitrogen attacks di-tert-butyl dicarbonate (Boc₂O), typically under mild basic conditions (e.g., triethylamine in tetrahydrofuran) to form the stable carbamate linkage without epimerization of the adjacent stereocenters [5].
The stability profile of the Boc group enables its persistence through diverse synthetic transformations targeting other functional groups, particularly the carboxylic acid moiety. This stability arises from the steric bulk of the tert-butyl group and the electron-withdrawing nature of the carbonyl, which together protect the nitrogen from electrophilic attack while maintaining resistance to nucleophiles and bases. Crucially, the Boc group demonstrates remarkable orthogonality to acid-labile protecting groups (e.g., trityl) and base-sensitive protections (e.g., Fmoc), enabling sophisticated protection-deprotection strategies in multi-step syntheses [1] [5].
Table 2: Stability Profile of the Boc Protecting Group Under Various Conditions
Condition Type | Representative Reagents | Stability | Application Context |
---|---|---|---|
Acidic Conditions | Trifluoroacetic acid (TFA) | Cleaved | Standard deprotection in dichloromethane |
Hydrochloric acid (aqueous) | Cleaved | Aqueous workup conditions | |
Basic Conditions | Triethylamine, pyridine | Stable | Amide coupling reactions |
tert-Butoxide | Stable | Anionic reactions | |
Nucleophiles | Organolithium reagents | Limited stability | Low-temperature lithiation |
Grignard reagents | Moderate stability | Nucleophilic addition | |
Reduction | Sodium borohydride | Stable | Selective carbonyl reduction |
Lithium aluminum hydride | Variable | Requires controlled conditions |
Deprotection occurs under mild acidic conditions (e.g., 20-50% trifluoroacetic acid in dichloromethane), generating the volatile byproducts isobutylene and carbon dioxide, which drive the reaction equilibrium toward completion without requiring harsh purification. This clean deprotection profile is particularly advantageous for preserving the stereochemical integrity of acid-sensitive substrates like the (3S,4R)-pyrrolidine framework. The mechanism proceeds through protonation of the carbamate oxygen, followed by elimination of the tert-butyl cation and decarboxylation of the resulting carbamic acid to yield the free amine without racemization [5].
Innovative catalytic methods for Boc installation have emerged, including imidazolium-based ionic liquids that activate Boc₂O through bifurcated hydrogen bonding, and 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) as a recyclable solvent/catalyst system. These methodologies enable chemoselective mono-N-Boc protection of amines, even in substrates containing multiple reactive sites like amino alcohols, without competitive formation of isocyanates, ureas, or oxazolidinones [1]. For stereochemical control, the Boc group effectively shields the nitrogen lone pair, preventing undesired side reactions that might compromise chiral integrity during downstream transformations targeting the carboxylic acid or aryl substituent. The development of selective deprotection protocols further enhances utility, such as ZnBr₂-mediated cleavage of secondary N-Boc groups while preserving primary N-Boc protections, or Montmorillonite K10 clay-catalyzed removal of aromatic N-Boc groups without affecting aliphatic counterparts [5].
The strategic incorporation of p-tolyl (4-methylphenyl) substituents at the C4 position of the pyrrolidine ring confers distinctive physicochemical and pharmacological properties to this molecular framework. The methyl group orthogonally modulates electron density within the aromatic system while preserving the planarity essential for π-system interactions with biological targets. This balanced modulation enhances lipophilicity (logP) without compromising aqueous solubility, aligning with optimal drug-like properties as defined by Lipinski's rules [3] [8].
In antiviral drug discovery, p-tolyl-substituted heterocycles demonstrate exceptional potency, exemplified by furanopyrimidine nucleosides featuring p-alkylphenyl groups. These compounds exhibit remarkable inhibitory activity against varicella-zoster virus (VZV), surpassing reference drugs acyclovir and bromovinyldeoxyuridine by factors exceeding 10⁴, while maintaining selectivity indices >10⁶ due to minimal cytotoxicity. The p-tolyl derivative specifically benefits from the electron-donating methyl group, which enhances metabolic stability compared to unsubstituted phenyl analogs by reducing oxidative metabolism at the para position [6].
The biosteric equivalence between p-tolyl and other hydrophobic pharmacophores enables scaffold hopping in medicinal chemistry optimization. This substituent effectively mimics natural hydrophobic amino acid side chains (phenylalanine, leucine, valine) while offering improved resistance to enzymatic degradation. The methyl group serves as a metabolic blocker, protecting the adjacent positions from cytochrome P450-mediated hydroxylation, thereby improving pharmacokinetic profiles. In the context of the title compound, the p-tolyl group occupies a position vicinal to both the nitrogen and carboxylic acid functionalities, creating a spatially defined hydrophobic pocket that can be optimized through structure-activity relationship (SAR) studies [8].
Table 3: Comparative Biological Activity of *p-Tolyl vs. Other Aryl Substituents in Antiviral Heterocycles*
Aryl Substituent | Relative Potency (VZV) | Selectivity Index | Metabolic Stability (t₁/₂) | Key Interactions |
---|---|---|---|---|
p-Tolyl | 1.0 (Reference) | >10⁶ | 120 min | Hydrophobic pocket filling |
Phenyl | 0.3 | 8×10⁵ | 45 min | π-Stacking |
p-Chlorophenyl | 1.2 | >10⁶ | 180 min | Halogen bonding |
p-Methoxyphenyl | 0.8 | 7×10⁵ | 95 min | Electron donation |
p-Nitrophenyl | 0.1 | 5×10⁴ | 210 min | Charge transfer (unfavorable) |
The spatial orientation of the p-tolyl group relative to the pyrrolidine scaffold significantly influences biological activity. Molecular modeling studies indicate that the optimal bioactive conformation positions the aryl ring perpendicular to the heterocyclic plane, maximizing exposure of the hydrophobic methyl group to lipophilic enzyme subpockets. This conformation is stabilized by allylic strain effects between the aryl ring and the pyrrolidine C3 substituent. In anticancer applications, structural analogs featuring p-tolyl substitutions demonstrate tubulin polymerization inhibition by occupying the colchicine binding site, with fluorinated derivatives showing particular potency (IC₅₀ ≈ 0.003 μM against HT-29 colon cancer cells) [8]. The title compound thus serves as a versatile precursor for generating targeted libraries through diversification at the carboxylic acid position, while preserving the critical (3S,4R) stereochemistry and p-tolyl pharmacophore essential for optimal target engagement.
CAS No.: 79-76-5
CAS No.: 92292-84-7
CAS No.:
CAS No.:
CAS No.: 210643-85-9
CAS No.: 591-81-1